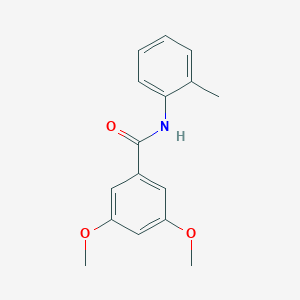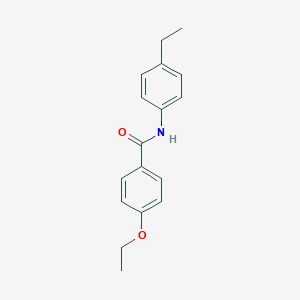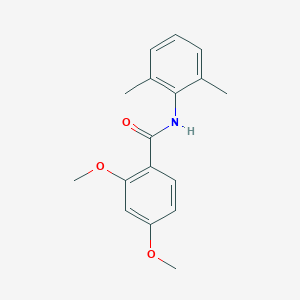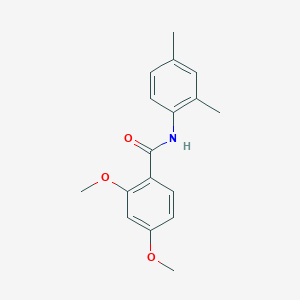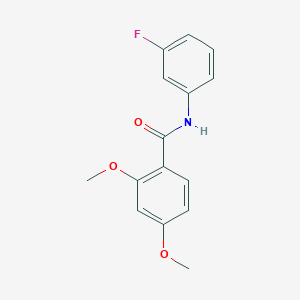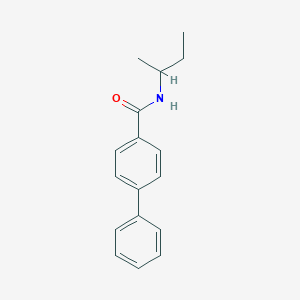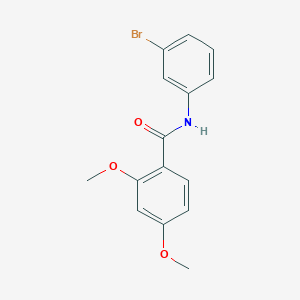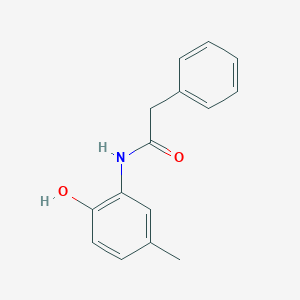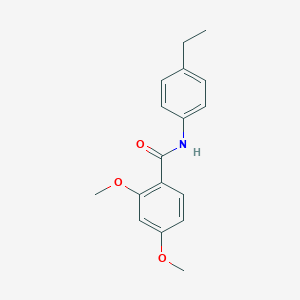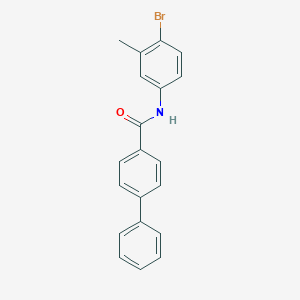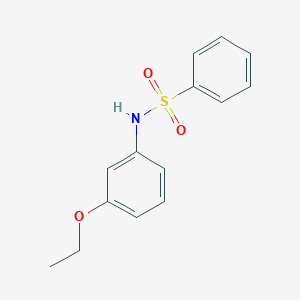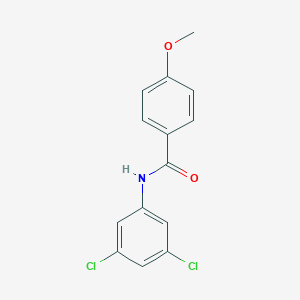
N-(3,5-dichlorophenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-4-methoxybenzamide, also known as DCF, is a chemical compound that belongs to the family of benzamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
N-(3,5-dichlorophenyl)-4-methoxybenzamide exerts its biological activity by inhibiting the activity of COX-2, which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation and cancer. By inhibiting COX-2, N-(3,5-dichlorophenyl)-4-methoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-methoxybenzamide has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3,5-dichlorophenyl)-4-methoxybenzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(3,5-dichlorophenyl)-4-methoxybenzamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, in tumors.
Advantages and Limitations for Lab Experiments
N-(3,5-dichlorophenyl)-4-methoxybenzamide has several advantages as a research tool. It is easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. N-(3,5-dichlorophenyl)-4-methoxybenzamide has also been found to be stable under various conditions, making it suitable for long-term storage. However, N-(3,5-dichlorophenyl)-4-methoxybenzamide has some limitations as well. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, N-(3,5-dichlorophenyl)-4-methoxybenzamide has been found to be less effective than other COX-2 inhibitors in some cases.
Future Directions
There are several future directions for the research of N-(3,5-dichlorophenyl)-4-methoxybenzamide. One potential direction is to investigate the potential of N-(3,5-dichlorophenyl)-4-methoxybenzamide as a therapeutic agent for the treatment of inflammation and cancer. Another direction is to explore the molecular mechanisms of N-(3,5-dichlorophenyl)-4-methoxybenzamide-induced apoptosis in cancer cells. In addition, it would be interesting to investigate the potential of N-(3,5-dichlorophenyl)-4-methoxybenzamide as a tool to study the role of COX-2 in other biological processes. Finally, further studies are needed to determine the optimal dosage and administration route of N-(3,5-dichlorophenyl)-4-methoxybenzamide for various applications.
Conclusion:
In conclusion, N-(3,5-dichlorophenyl)-4-methoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It exhibits anti-inflammatory, analgesic, and anti-cancer properties and has been used as a tool to investigate the role of COX-2 in various biological processes. While N-(3,5-dichlorophenyl)-4-methoxybenzamide has several advantages as a research tool, it also has some limitations. There are several future directions for the research of N-(3,5-dichlorophenyl)-4-methoxybenzamide, including its potential as a therapeutic agent and its role in other biological processes.
Synthesis Methods
N-(3,5-dichlorophenyl)-4-methoxybenzamide can be synthesized by the reaction of 3,5-dichloroaniline and 4-methoxybenzoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The final product is obtained by purification using column chromatography.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-methoxybenzamide has been extensively used in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-(3,5-dichlorophenyl)-4-methoxybenzamide has been used as a tool to investigate the role of cyclooxygenase-2 (COX-2) in inflammation and cancer. It has also been used to study the molecular mechanisms of cell proliferation and apoptosis.
properties
Molecular Formula |
C14H11Cl2NO2 |
|---|---|
Molecular Weight |
296.1 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-9(3-5-13)14(18)17-12-7-10(15)6-11(16)8-12/h2-8H,1H3,(H,17,18) |
InChI Key |
BDMPBILTTVNPLI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



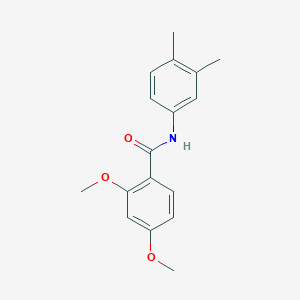
![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)
